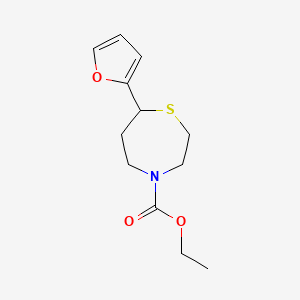

Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound that features a furan ring and a thiazepane ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and scale up the production efficiently.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazepane ring.

Substitution: The furan and thiazepane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce thiazepane alcohols.

科学研究应用

Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

作用机制

The mechanism of action of ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate: can be compared with other furan-thiazepane derivatives, such as ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxamide and this compound-2-oxide.

Uniqueness:

- The presence of both furan and thiazepane rings in a single molecule provides unique structural and electronic properties.

- Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry.

- The compound’s potential biological activities distinguish it from other similar compounds, making it a valuable target for drug discovery and development.

常见问题

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate, and how are reaction yields optimized?

- Answer : The synthesis involves cyclization of thiazepane precursors with furan-2-yl substituents. For instance, cyclocondensation of ethyl β-amino thioethers with furan-2-carbaldehyde under acidic conditions (e.g., HCl in ethanol) forms the thiazepane core. Optimization includes temperature control (80–100°C), solvent selection (ethanol or DMF), and catalysis (p-toluenesulfonic acid). Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >75% purity. Reaction progress is monitored by TLC, and intermediates are validated by ¹H NMR .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, thiazepane methylenes at δ 2.8–3.5 ppm) and carbon frameworks.

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and thiazepane C-S vibrations (~680 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) match the formula C₁₃H₁₇NO₃S (exact mass 283.3 g/mol).

- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (R1 <5%) .

Q. What are the recommended protocols for crystallographic characterization of this compound using SHELX software?

- Answer :

- Crystal Growth : Vapor diffusion (dichloromethane/hexane) yields suitable single crystals.

- Data Collection : Use a Bruker D8 QUEST diffractometer (λ = 0.71073 Å, 100K).

- Structure Solution : SHELXT for intrinsic phasing; SHELXL for refinement with anisotropic displacement parameters.

- Validation : R1 <5%, wR2 <12%, and goodness-of-fit (1.05–1.10). Deposit data with the Cambridge Crystallographic Data Centre (CCDC) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across experimental models?

- Answer : Discrepancies may stem from assay conditions (e.g., cell line specificity) or compound purity. Solutions include:

- Standardized Assays : Use ISO-certified cell lines (e.g., HepG2) under controlled serum conditions.

- Purity Validation : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%).

- Dose-Response Studies : Establish EC₅₀ values across multiple models (e.g., microbial vs. mammalian).

- Degradation Checks : Monitor stability via LC-MS after storage (-20°C, desiccated) .

Q. What computational approaches predict the binding modes of this compound with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein PDB structures (e.g., kinase domains). Validate via RMSD <2.0 Å for co-crystallized ligands.

- MD Simulations : AMBER/NAMD over 100 ns trajectories assess binding stability (e.g., hydrogen bonds with Thr87, hydrophobic contacts with Phe124).

- Pharmacophore Modeling : Phase software identifies critical interaction features (e.g., ester group interactions) .

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

- Answer :

- Chiral Catalysts : Jacobsen’s Mn-salen complexes or Evans oxazolidinones in cyclization steps.

- Kinetic Resolution : CAL-B lipase-mediated acetylation improves enantiomeric excess (ee) to >98%.

- Analytical Monitoring : Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) quantifies ee.

- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Ru catalysts under H₂ (50 psi) enhance yield and selectivity .

Q. Methodological Notes

- Safety Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; store at -20°C in sealed containers .

- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR shifts, HPLC gradients) in detail .

属性

IUPAC Name |

ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-15-12(14)13-6-5-11(17-9-7-13)10-4-3-8-16-10/h3-4,8,11H,2,5-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIYRTBXYDTJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(SCC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。